X-ray crystal structure of 3,3-Dimethyl-1-(propan-2-yl)thiourea
X-ray crystal structure of 3,3-Dimethyl-1-(propan-2-yl)thiourea
An In-Depth Technical Guide to the Synthesis and X-ray Crystallographic Analysis of 3,3-Dimethyl-1-(propan-2-yl)thiourea
This guide provides a comprehensive, technically detailed protocol for the synthesis, crystallization, and X-ray crystal structure determination of 3,3-Dimethyl-1-(propan-2-yl)thiourea. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the methodologies involved in obtaining high-quality crystallographic data for small molecules. The procedures outlined herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and accuracy.
Introduction and Significance
Thiourea and its derivatives are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. Their ability to form stable complexes with metal ions and participate in hydrogen bonding interactions makes them attractive scaffolds for drug design and the development of novel functional materials. The specific compound, 3,3-Dimethyl-1-(propan-2-yl)thiourea, incorporates both steric bulk from the isopropyl group and the potential for specific intermolecular interactions, making the determination of its three-dimensional structure via X-ray crystallography a crucial step in understanding its chemical behavior and potential applications. An accurate crystal structure provides invaluable insights into molecular conformation, packing arrangements, and non-covalent interactions, which are essential for structure-activity relationship (SAR) studies and rational drug design.
Synthesis of 3,3-Dimethyl-1-(propan-2-yl)thiourea
The synthesis of N,N-dialkyl-N'-alkylthioureas is typically achieved through the reaction of an isothiocyanate with a secondary amine. In this case, isopropyl isothiocyanate is reacted with dimethylamine.
Synthetic Protocol
Materials:
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Isopropyl isothiocyanate
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Dimethylamine (40% solution in water or as a gas)
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Ethanol (or a suitable aprotic solvent like tetrahydrofuran)
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Drying agent (e.g., anhydrous magnesium sulfate)
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve isopropyl isothiocyanate in ethanol.
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Cool the solution to 0 °C using an ice bath.
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Slowly add a stoichiometric equivalent of dimethylamine solution to the cooled isothiocyanate solution. If using dimethylamine gas, it can be bubbled directly through the solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3,3-Dimethyl-1-(propan-2-yl)thiourea.
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Dry the purified product under vacuum and characterize it using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity before proceeding to crystallization.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3,3-Dimethyl-1-(propan-2-yl)thiourea.
Single Crystal Growth
The growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is paramount.
Crystallization Methodologies
Several techniques can be employed to grow single crystals suitable for X-ray diffraction. For a small molecule like 3,3-Dimethyl-1-(propan-2-yl)thiourea, the following methods are recommended:
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Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of crystals.
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Solvent Diffusion (Vapor Diffusion): The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a small open vial, which is then placed in a larger sealed container containing a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
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Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystal growth.
Recommended Crystallization Protocol
Solvent Screening: A preliminary screening of solvents is essential. Small amounts of the purified compound should be tested for solubility in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes). A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately soluble at a higher temperature.
Protocol for Slow Evaporation:
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Prepare a nearly saturated solution of 3,3-Dimethyl-1-(propan-2-yl)thiourea in a selected solvent (e.g., ethanol).
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Filter the solution through a syringe filter (0.22 µm) into a clean, small glass vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
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Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation.
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Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
X-ray Diffraction Data Collection and Structure Solution
Once suitable single crystals are obtained, they can be analyzed by X-ray diffraction to determine the molecular structure.
Data Collection
Instrumentation:
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A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).
Procedure:
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A suitable crystal is selected under a microscope and mounted on a goniometer head.
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The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream. This minimizes thermal motion of the atoms and can improve the quality of the diffraction data.
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The unit cell parameters are determined from a preliminary set of diffraction images.
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A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
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The collected diffraction intensities are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
Structure Solution and Refinement
The collected data is then used to solve and refine the crystal structure.
Software:
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Software suites such as Olex2, SHELX, or WinGX are commonly used for structure solution and refinement.
Procedure:
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Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
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Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
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Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure that the model is chemically reasonable and fits the experimental data well.
X-ray Crystallography Workflow Diagram
Caption: Workflow for X-ray crystal structure determination.
Anticipated Crystallographic Data and Structural Features
While the specific crystal structure of 3,3-Dimethyl-1-(propan-2-yl)thiourea is not publicly available, we can anticipate some key structural features based on related compounds.
Table 1: Hypothetical Crystallographic Data for 3,3-Dimethyl-1-(propan-2-yl)thiourea
| Parameter | Expected Value/Range |
| Chemical formula | C6H14N2S |
| Formula weight | 146.25 g/mol |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | P21/c or Pca21 (examples) |
| a (Å) | 8 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 10 - 20 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 1000 - 2000 |
| Z | 4 or 8 |
| Density (calculated) | 1.1 - 1.3 g/cm³ |
| R-factor (R1) | < 0.05 |
| wR2 | < 0.15 |
| Goodness-of-fit (GooF) | ~1.0 |
Expected Structural Features:
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The thiourea backbone is expected to be planar or nearly planar.
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The molecule is likely to form hydrogen-bonded dimers or chains in the solid state, with the N-H group acting as a hydrogen bond donor and the sulfur atom acting as a hydrogen bond acceptor.
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The packing of the molecules in the crystal lattice will be influenced by both hydrogen bonding and van der Waals interactions, with the bulky isopropyl and dimethylamino groups playing a significant role in the overall packing arrangement.
Conclusion
This guide has provided a detailed, step-by-step protocol for the synthesis, crystallization, and X-ray crystallographic analysis of 3,3-Dimethyl-1-(propan-2-yl)thiourea. By following these methodologies, researchers can obtain a high-quality crystal structure of this and related compounds. The resulting structural information is invaluable for understanding the fundamental chemical properties of these molecules and for their rational design in various applications, from drug discovery to materials science. The emphasis on explaining the rationale behind experimental choices is intended to empower researchers to adapt these protocols to their specific needs and to troubleshoot any challenges that may arise.
References
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General Synthesis of Thioureas: Douglass, I. B., & Dains, F. B. (1934). Some Derivatives of Isothiocyanates and Their Application in Synthesis. Journal of the American Chemical Society, 56(3), 719–721. [Link]
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Crystallization Techniques for Small Molecules: Stalhandske, C. (1999). A method for growing single crystals of slightly soluble organic compounds. Acta Crystallographica Section C: Crystal Structure Communications, 55(11), 1934-1935. [Link]
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Single-Crystal X-ray Diffraction Theory and Practice: Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]
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Structure Solution and Refinement Software (SHELX): Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122. [Link]
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Structure Validation (PLATON): Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. [Link]

